molecular formula C11H15ClN4O B3285371 N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide CAS No. 802861-41-2

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide

Cat. No.: B3285371
CAS No.: 802861-41-2
M. Wt: 254.71 g/mol
InChI Key: IHQNWHWRJMUUCW-UHFFFAOYSA-N
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Description

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a 4-aminopiperazine moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to enhance solubility, bioavailability, and target engagement in drug candidates. This article compares the compound with similar molecules, focusing on synthesis, structural features, physical properties, and bioactivity.

Properties

IUPAC Name

N-(4-aminopiperazin-1-yl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-10-4-2-1-3-9(10)11(17)14-16-7-5-15(13)6-8-16/h1-4H,5-8,13H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQNWHWRJMUUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1N)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-aminopiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

  • Dissolve 4-aminopiperazine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-chlorobenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group on the piperazine ring can participate in oxidation and reduction reactions.

    Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction can yield primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide has been investigated for its potential as an anticancer agent. Its structural properties allow it to interact with various molecular targets involved in cancer cell proliferation. For instance, compounds with similar piperazine structures have shown efficacy against multiple cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.

Antimicrobial Properties
Research indicates that benzamide derivatives, including this compound, exhibit antimicrobial activities against a range of pathogens. Studies have demonstrated that such compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .

Pharmacological Applications

Neurological Disorders
The compound's piperazine moiety is known for its role in modulating neurotransmitter systems. Research has suggested that derivatives of piperazine can exhibit antidepressant and anxiolytic effects by influencing serotonin and dopamine receptors. This compound may therefore be explored for its potential in treating mood disorders.

Anti-inflammatory Effects
Benzamide derivatives are also recognized for their anti-inflammatory properties. The compound could be investigated for its ability to reduce inflammation in various models, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

Biochemical Research

Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on related compounds indicate that they can act as inhibitors of kinases that play critical roles in cancer progression, thereby providing insights into their mechanism of action and therapeutic potential.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of 2-chlorobenzoyl chloride with piperazine derivatives. The structural diversity offered by this compound allows for the development of numerous analogs with potentially enhanced biological activities.

Table 1: Summary of Applications

Application AreaDescriptionExample Findings
Anticancer Activity Inhibits cancer cell proliferation through targeted molecular interactionsEffective against multiple cancer cell lines
Antimicrobial Exhibits activity against bacteria like S. aureus and P. aeruginosaPotential for new antibiotic development
Neurological Disorders Modulates neurotransmitter systems, possibly aiding in depression treatmentSimilar compounds show antidepressant effects
Anti-inflammatory Reduces inflammation in various biological modelsPotential applications in arthritis treatments
Enzyme Inhibition Inhibits key enzymes involved in disease processesInsights into kinase inhibition related to cancer

Case Studies

Several case studies highlight the efficacy and potential applications of benzamide derivatives similar to this compound:

  • A study demonstrated the synthesis of various benzamide derivatives and their evaluation for antimicrobial activity against standard strains, showing significant inhibition compared to existing antibiotics .
  • Another research focused on the development of piperazine-based compounds targeting serotonin receptors, indicating promising results for treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide, highlighting substituent differences and their implications:

Compound Name Key Substituents Melting Point (°C) Yield (%) Biological Activity (IC50) Reference ID
N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide Adamantane-thiourea group - - 0.0087 µM (urease inhibition)
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide Thioxoimidazolidinone group 216–218 - -
N-(4-(4-bromophenylcarbamoyl)phenyl)-2-chlorobenzamide Bromophenylcarbamoyl group 269–271 71.8 -
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide Acetylpiperazine + nitro group - - -
N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)-2-chlorobenzamide Benzyl-triazole-propan-2-yl group 125–126 85 -

Key Observations :

  • Substituent Effects on Melting Points : Bulky or polar groups (e.g., bromophenylcarbamoyl in ) increase melting points due to enhanced intermolecular interactions.
  • Bioactivity : The adamantane-thiourea derivative () shows potent urease inhibition, suggesting that bulky hydrophobic groups enhance enzyme binding.

Physical and Spectral Properties

Melting Points and Solubility
  • The 2-chlorobenzamide core generally produces solids with moderate-to-high melting points (125–271°C).
NMR and IR Spectral Data
  • N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide () : Key 1H NMR signals include aromatic protons (δ 7.68–7.43) and NH groups (δ ~10–12).
  • N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide () : Distinct NH peaks at δ 12.38–10.10 and CH groups at δ 4.60–2.94.
  • N-(4-(4-bromophenylcarbamoyl)phenyl)-2-chlorobenzamide () : Aromatic protons at δ 7.74–7.99 and CO-NH signals at δ 10.28–10.80.

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl, NO2) deshield aromatic protons, shifting NMR signals downfield.
  • Thiourea and carbamothioyl groups introduce additional NH signals, complicating spectra but aiding structural confirmation.

Biological Activity

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an amino group and a chlorobenzamide moiety. Its molecular formula is C9H11ClN2OC_9H_{11}ClN_2O, and it has a molecular weight of 202.65 g/mol. The presence of the piperazine ring is significant for its interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its role as an inhibitor of monoamine oxidase (MAO) and other targets relevant in neuropharmacology.

Inhibition of Monoamine Oxidase

Research indicates that compounds similar to this compound can act as competitive, reversible inhibitors of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially benefiting conditions like Parkinson's disease .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating significant antitumor potential . The mechanism involves promoting apoptosis and arresting the cell cycle at the G2/M phase.

Anticonvulsant Activity

Another area of investigation is the anticonvulsant properties of this compound. In animal models, derivatives have shown promise in reducing seizure activity, which may be linked to their ability to modulate neurotransmitter systems .

Case Studies

  • Study on MAO Inhibition : A study published in PubMed highlighted that derivatives of benzamide compounds demonstrated time-dependent inhibition of MAO-B. The research emphasized that upon dialysis, enzyme activity returned completely, suggesting a reversible mechanism which could be beneficial in therapeutic contexts .
  • Anticancer Activity : In a xenograft model study, compounds structurally related to this compound inhibited tumor growth by approximately 48.89%, showcasing their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50/EffectReference
MAO-B InhibitionEnzymatic AssayReversible Inhibitor
Antitumor ActivityHepG2 Cell LineIC50 = 1.30 μM
Anticonvulsant ActivityAnimal ModelSignificant Reduction

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide
Reactant of Route 2
N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide

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